ethyl N-{2-cyano-3-[2-(2,4-dichlorophenyl)hydrazino]acryloyl}carbamate
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Overview
Description
Ethyl N-{2-cyano-3-[2-(2,4-dichlorophenyl)hydrazino]acryloyl}carbamate is a synthetic organic compound characterized by its complex structure, which includes cyano, dichlorophenyl, and hydrazino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-{2-cyano-3-[2-(2,4-dichlorophenyl)hydrazino]acryloyl}carbamate typically involves multi-step organic reactions. One common method includes the reaction of ethyl cyanoacetate with 2,4-dichlorophenylhydrazine under controlled conditions to form the desired product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-{2-cyano-3-[2-(2,4-dichlorophenyl)hydrazino]acryloyl}carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the cyano or hydrazino groups, leading to different derivatives.
Substitution: The dichlorophenyl group can participate in substitution reactions, where chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction could produce amines or hydrazines.
Scientific Research Applications
Ethyl N-{2-cyano-3-[2-(2,4-dichlorophenyl)hydrazino]acryloyl}carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl N-{2-cyano-3-[2-(2,4-dichlorophenyl)hydrazino]acryloyl}carbamate involves its interaction with specific molecular targets. The cyano and hydrazino groups can form bonds with enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl N-{2-cyano-3-[2-(2,4-dichlorophenyl)hydrazino]acryloyl}carbamate: This compound itself.
This compound derivatives: Variants with different substituents on the phenyl ring or modifications to the cyano or hydrazino groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorophenyl and hydrazino groups make it particularly interesting for medicinal chemistry research.
Properties
IUPAC Name |
ethyl N-[(Z)-2-cyano-3-[2-(2,4-dichlorophenyl)hydrazinyl]prop-2-enoyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4O3/c1-2-22-13(21)18-12(20)8(6-16)7-17-19-11-4-3-9(14)5-10(11)15/h3-5,7,17,19H,2H2,1H3,(H,18,20,21)/b8-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDQWIZGPBFJEM-FPLPWBNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=CNNC1=C(C=C(C=C1)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C\NNC1=C(C=C(C=C1)Cl)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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